Ac-Phe-ome

Vue d'ensemble

Description

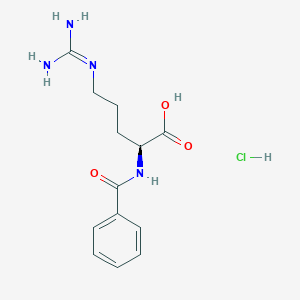

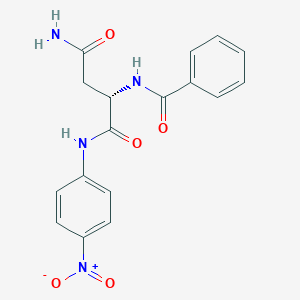

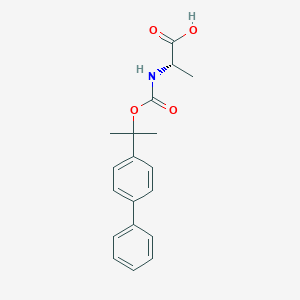

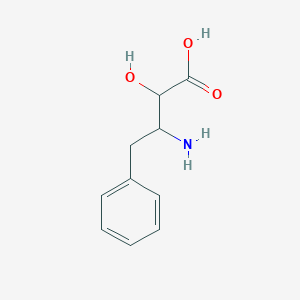

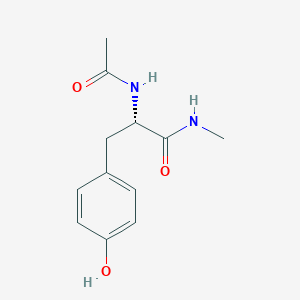

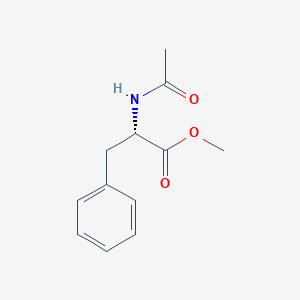

“Methyl N-acetyl-L-phenylalaninate” is a chemical compound with the molecular formula C12H15NO3 . It is an acetyl derivative of L-phenylalanine .

Synthesis Analysis

N-acetyl-L-phenylalanine is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis . The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction .Molecular Structure Analysis

The molecular weight of “Methyl N-acetyl-L-phenylalaninate” is 221.2524 . The IUPAC Standard InChI is InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3, (H,13,14)/t11-/m0/s1 .Chemical Reactions Analysis

The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction. The microwave irradiation was more effective in esterifying N-acetyl-L-phenylalanine than the conventional reflux method .Physical And Chemical Properties Analysis

“Methyl N-acetyl-L-phenylalaninate” has a molecular weight of 221.26 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3, and the boiling point is 391.0±30.0 °C at 760 mmHg .Applications De Recherche Scientifique

Analyse Structurelle des Peptides

Ac-Phe-ome est utilisé dans l'analyse structurelle des peptides. En utilisant des techniques telles que la spectroscopie d'immersion ionique IR-UV lointain/THz et des simulations de dynamique moléculaire basées sur la DFT, les chercheurs peuvent révéler les structures 3D des peptides . Cette application est cruciale pour comprendre le comportement et les interactions des peptides au niveau moléculaire.

Systèmes modèles pour les structures protéiques

Le composé sert de système modèle pour étudier les structures protéiques, en particulier les modèles de feuillets β . Ceci est important pour le développement de nouveaux agents thérapeutiques capables d'interagir avec des structures protéiques spécifiques.

Biosynthèse de la L-Phénylalanine

Dans le domaine de la biotechnologie, this compound fait partie d'un processus de bioconversion pour synthétiser la L-phénylalanine à partir de précurseurs aromatiques peu coûteux . Ce processus est vital pour la production d'un acide aminé essentiel utilisé dans les compléments alimentaires, les aliments pour animaux, les cosmétiques et l'industrie chimique.

Résolution énantiomérique

This compound est impliqué dans la résolution chimique du DL-phénylalanine méthylester, servant d'agent de résolution . Ceci est important pour obtenir des énantiomères de haute pureté pour des applications pharmaceutiques, telles que les médicaments antidiabétiques et anticancéreux.

Études de spectroscopie et d'ionisation

Le composé est utilisé dans des études de spectroscopie et d'ionisation pour comprendre le comportement des dipeptides en phase gazeuse . Ces études contribuent au domaine plus large de la chimie analytique et aident à la conception d'expériences de spectrométrie de masse.

Synthèse de composés pharmaceutiquement actifs

Le méthyl N-acétyl-L-phénylalaninate est largement utilisé dans la synthèse de composés pharmaceutiquement actifs, notamment les antibiotiques, les médicaments anticancéreux et les inhibiteurs de la protéase du VIH . La capacité à le produire efficacement et à moindre coût a un impact significatif sur l'industrie pharmaceutique.

Mécanisme D'action

The current working hypothesis to reconcile the pharmacokinetic and pharmacodynamics data is that N-acetyl-L-phenylalanine enters metabolic pathways, and its effects are mediated via its metabolic products . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl N-acetyl-L-phenylalaninate plays a crucial role in biochemical reactions, particularly in the metabolism of aromatic amino acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is phenylalanine hydroxylase, which converts phenylalanine to tyrosine. Methyl N-acetyl-L-phenylalaninate can also interact with other enzymes involved in the phenylalanine metabolic pathway, such as aminotransferases and decarboxylases. These interactions are essential for the proper functioning of metabolic pathways and the regulation of amino acid levels in the body .

Cellular Effects

Methyl N-acetyl-L-phenylalaninate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the phenylalanine metabolic pathway, leading to changes in the levels of key metabolites. Additionally, Methyl N-acetyl-L-phenylalaninate can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of Methyl N-acetyl-L-phenylalaninate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Methyl N-acetyl-L-phenylalaninate can bind to specific enzymes, altering their activity and affecting the overall metabolic flux. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl N-acetyl-L-phenylalaninate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl N-acetyl-L-phenylalaninate is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to Methyl N-acetyl-L-phenylalaninate can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of Methyl N-acetyl-L-phenylalaninate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl N-acetyl-L-phenylalaninate can result in toxic or adverse effects, such as disruptions in metabolic homeostasis and cellular damage .

Metabolic Pathways

Methyl N-acetyl-L-phenylalaninate is involved in several metabolic pathways, including the phenylalanine metabolic pathway. It interacts with enzymes such as phenylalanine hydroxylase, aminotransferases, and decarboxylases, which play key roles in the conversion of phenylalanine to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the body. Understanding the metabolic pathways involving Methyl N-acetyl-L-phenylalaninate is crucial for elucidating its role in biochemical processes .

Transport and Distribution

The transport and distribution of Methyl N-acetyl-L-phenylalaninate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Methyl N-acetyl-L-phenylalaninate can influence its activity and function, as well as its interactions with other biomolecules. Studies have shown that the compound can accumulate in certain tissues, affecting its overall bioavailability and efficacy .

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHIFGXPVLPFD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-96-0 | |

| Record name | Acetylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL N-ACETYL-L-PHENYLALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.